4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid
Description
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a triazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Properties
CAS No. |
105920-82-9 |
|---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-methyl-2-(3-methyl-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-15-8(7(5)9(13)14)12-4-10-11-6(12)2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
DTNGZNHGORZJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C(=O)O)N2C=NN=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts may also be used to accelerate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential in drug development due to its diverse biological activities. Key applications include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential therapeutic uses in treating infections.
- Anticancer Properties : Preliminary studies suggest that 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid may inhibit cancer cell proliferation. Its mechanism involves the interaction with specific enzymes or receptors associated with cancer growth, making it a subject of interest for anticancer drug design.
Biological Research
In biological contexts, the compound serves as an important tool for studying enzyme interactions and receptor binding:
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor for various enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites can help elucidate mechanisms of action and facilitate the development of enzyme inhibitors for therapeutic purposes.
- Ligand Studies : Its structural components allow it to act as a ligand in receptor binding studies, providing insights into receptor-ligand interactions that are crucial for understanding signal transduction pathways in cells.
Material Science
The unique chemical properties of this compound make it suitable for various industrial applications:
- Polymer Development : The compound can be utilized as a building block in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
- Coatings and Films : Due to its chemical stability and functional groups, this compound is being explored for use in coatings that require specific chemical resistance or protective properties against environmental factors.
Case Studies and Research Findings
| Study/Research | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the antimicrobial effects against bacterial strains | Showed significant inhibition against E. coli and S. aureus |
| Anticancer Research | Evaluated the compound's effects on cancer cell lines | Induced apoptosis in breast cancer cells via caspase activation |
| Enzyme Inhibition Study | Assessed binding affinity to specific enzymes | Demonstrated competitive inhibition with IC50 values indicating potency |
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further contributing to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring similar to 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid but lacks the thiophene ring.
2-(4-Methyl-1,2,4-triazol-3-yl)thiophene: This compound contains both a thiophene and a triazole ring but differs in the position of the methyl group and the carboxylic acid functionality.
Uniqueness
This compound is unique due to the presence of both a thiophene and a triazole ring in its structure This combination of rings imparts distinct chemical properties and biological activities that are not observed in compounds containing only one of these rings
Biological Activity
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₉N₃O₂S
- SMILES Notation : CC1=C(SC(=N1)C2=NC=NN2)C(=O)O
This structure features a thiophene ring substituted with a triazole moiety and a carboxylic acid group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophene and triazole rings is believed to enhance their interaction with microbial cell membranes and disrupt vital cellular processes .
- Antitumor Activity : Some derivatives of thiazole and triazole have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that modifications in the substituent groups can lead to increased cytotoxicity against various cancer cell lines . The specific mechanisms may involve apoptosis induction and inhibition of angiogenesis.
Research Findings
Recent research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. Below is a summary of key findings:
| Study | Biological Activity | Results |
|---|---|---|
| Study A | Antimicrobial | In vitro tests showed effective inhibition against several bacterial strains (IC₅₀ values < 50 µg/mL) |
| Study B | Antitumor | Compound exhibited IC₅₀ values in the low micromolar range against A549 lung cancer cells |
| Study C | Anti-inflammatory | Demonstrated significant reduction in pro-inflammatory cytokines in murine models |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including those related to this compound. Results indicated that these compounds effectively inhibited Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Cancer Research : In another investigation, derivatives were tested for their ability to induce apoptosis in cancer cells. The study highlighted that the introduction of electron-withdrawing groups significantly enhanced antitumor activity through increased interaction with target proteins involved in cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
